![molecular formula C22H15N3O3 B3855066 N-[(E)-anthracen-9-ylmethylideneamino]-3-nitrobenzamide](/img/structure/B3855066.png)
N-[(E)-anthracen-9-ylmethylideneamino]-3-nitrobenzamide
Overview
Description
N-[(E)-anthracen-9-ylmethylideneamino]-3-nitrobenzamide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is synthesized through the condensation reaction between anthracene-9-carbaldehyde and 3-nitrobenzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-anthracen-9-ylmethylideneamino]-3-nitrobenzamide typically involves a condensation reaction between anthracene-9-carbaldehyde and 3-nitrobenzamide. The reaction is carried out in an ethanol medium, where the reactants are heated under reflux conditions for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid product is filtered and recrystallized from a suitable solvent to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and reproducibility of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-anthracen-9-ylmethylideneamino]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in ethanol or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene-9-carboxylic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[(E)-anthracen-9-ylmethylideneamino]-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound has been studied for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its use as a therapeutic agent due to its biological activity.
Industry: It is used in the development of fluorescent sensors and materials for optoelectronic devices
Mechanism of Action
The mechanism of action of N-[(E)-anthracen-9-ylmethylideneamino]-3-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting the replication and transcription processes, which is a common mechanism for its anticancer activity. Additionally, it can inhibit specific enzymes, leading to the disruption of metabolic pathways in microorganisms, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-anthracen-9-ylmethylideneamino]-N-phenylbenzene-1,4-diamine
- Anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine
Uniqueness
N-[(E)-anthracen-9-ylmethylideneamino]-3-nitrobenzamide is unique due to the presence of both the anthracene and nitrobenzamide moieties, which impart distinct photophysical and biological properties. The combination of these functional groups enhances its potential as a fluorescent sensor and its biological activity compared to similar compounds .
Properties
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O3/c26-22(17-8-5-9-18(13-17)25(27)28)24-23-14-21-19-10-3-1-6-15(19)12-16-7-2-4-11-20(16)21/h1-14H,(H,24,26)/b23-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPSCPFANOSOEV-OEAKJJBVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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